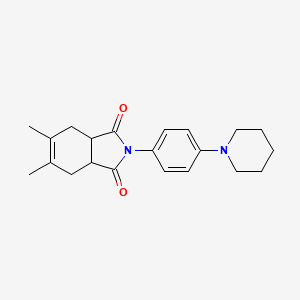

5,6-dimethyl-2-(4-(piperidin-1-yl)phenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Description

This compound belongs to the tetrahydroisoindole-1,3-dione class, characterized by a bicyclic framework with a maleimide-like core. The substitution pattern includes 5,6-dimethyl groups on the isoindole ring and a 4-(piperidin-1-yl)phenyl moiety at the 2-position. Piperidin-1-yl groups are known to enhance lipophilicity and modulate receptor-binding interactions due to their basicity and steric bulk .

Properties

IUPAC Name |

5,6-dimethyl-2-(4-piperidin-1-ylphenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O2/c1-14-12-18-19(13-15(14)2)21(25)23(20(18)24)17-8-6-16(7-9-17)22-10-4-3-5-11-22/h6-9,18-19H,3-5,10-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVMKBJWHBSKBQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)N4CCCCC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5,6-dimethyl-2-(4-(piperidin-1-yl)phenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , and it features a tetrahydroisoindole core structure with piperidine and dimethyl substituents. The presence of these functional groups contributes to the compound's biological properties.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in inflammatory responses and cancer progression. The isoindole core is known to exhibit anti-inflammatory and antitumor properties by modulating signaling pathways associated with cell proliferation and apoptosis.

1. Antitumor Activity

Several studies have demonstrated the potential antitumor effects of similar isoindole derivatives. For example:

- In vitro studies have shown that isoindole derivatives can inhibit cell growth in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values for these compounds often range in the low micromolar concentrations, indicating significant cytotoxicity.

- Mechanism of action includes the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

2. Anti-inflammatory Effects

The compound's ability to inhibit pro-inflammatory cytokine production has been noted:

- Research indicates that similar compounds can reduce tumor necrosis factor-alpha (TNF-α) levels in activated macrophages, suggesting a role in modulating immune responses .

- The inhibition of NF-kB signaling pathway has been implicated as a mechanism through which these compounds exert their anti-inflammatory effects .

Case Study 1: Anticancer Activity

A study focused on a series of isoindole derivatives reported that modifications at specific positions on the isoindole ring significantly enhanced antitumor activity. In particular:

- Compounds with electron-donating groups exhibited improved efficacy against A549 lung cancer cells.

- The study found that the presence of a piperidine moiety was crucial for maintaining activity against tumor cell lines, highlighting structure-activity relationships (SAR) within this class of compounds .

Case Study 2: Inhibition of Inflammatory Responses

Another investigation assessed the anti-inflammatory properties of a related compound in a murine model of arthritis:

- The compound demonstrated a significant reduction in paw swelling and joint destruction compared to controls.

- Histological analysis revealed decreased infiltration of inflammatory cells in treated animals, correlating with reduced levels of inflammatory markers in serum .

Data Summary

Scientific Research Applications

Structural Characteristics

The compound features a tetrahydroisoindole core fused with a piperidine ring , along with two methyl groups and a phenyl group. These structural elements contribute to its biological activity and chemical reactivity, making it a candidate for pharmacological investigations.

Structural Comparison

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-Methyl-2-(4-piperidinyl)phenol | Piperidine ring; phenolic OH | Antioxidant properties |

| 6-Methylisoindole | Isoindole core; no piperidine | Potential neuroprotective effects |

| 4-(Piperidin-1-yl)aniline | Piperidine; amino group | Known for anti-cancer activity |

Biological Activities

Research indicates that 5,6-dimethyl-2-(4-(piperidin-1-yl)phenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione exhibits significant biological activities including:

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor , particularly in pathways related to various diseases. Its ability to bind to specific receptors suggests that it could modulate the activity of certain enzymes effectively.

Pharmacological Investigations

Several studies have highlighted its interactions with molecular targets. For instance:

- Receptor Binding : The compound's structure allows it to interact with various biological targets effectively. Understanding these interactions is crucial for elucidating its mechanism of action and therapeutic applications.

Case Studies

- Anticancer Activity : A study demonstrated that derivatives of this compound exhibited cytotoxic effects against several cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells through receptor-mediated pathways .

- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of related compounds, suggesting that modifications in the isoindole structure could enhance neuroprotection against oxidative stress in neuronal cells .

Synthesis and Optimization

The synthesis of 5,6-dimethyl-2-(4-(piperidin-1-yl)phenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. Common synthetic routes include:

- Starting Materials : Utilization of piperidine derivatives and isoindole precursors.

- Reaction Conditions : Specific solvents and temperature control are employed to optimize yields and selectivity.

- Purification Techniques : Advanced purification methods such as recrystallization and chromatography are used to enhance the purity of the final product.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares the target compound with structurally related tetrahydroisoindole-1,3-diones, highlighting substituent-driven differences:

Key Observations :

- Piperidinyl Group: The target compound’s piperidinyl substituent likely enhances blood-brain barrier penetration compared to smaller groups like ethoxy or dimethylamino .

- Trifluoromethyl Group : The CF₃ group in increases metabolic resistance due to its strong electron-withdrawing nature, making it suitable for prolonged biological activity.

- Ethoxy vs. Dimethylamino: Ethoxy derivatives (e.g., ) exhibit better solubility in polar solvents, while dimethylamino analogs (e.g., ) may show pH-responsive behavior.

Stereochemical Considerations

While the target compound’s stereochemistry is unspecified in the evidence, analogs like (3aR,4S,7R,7aR)-configured derivatives demonstrate the importance of stereocenters in biological activity. Racemic mixtures or undefined stereochemistry may limit therapeutic utility without enantiomeric resolution.

Q & A

Q. How can the synthesis of this compound be optimized for reproducibility and yield?

Methodological Answer: Utilize statistical Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example:

- Fractional factorial design identifies critical variables with minimal experiments .

- Response Surface Methodology (RSM) refines optimal conditions after initial screening. Example workflow:

| Parameter | Low Level | High Level |

|---|---|---|

| Temperature (°C) | 80 | 120 |

| Catalyst (mol%) | 5 | 15 |

| Reaction Time (h) | 12 | 24 |

| Post-analysis via ANOVA determines significance of interactions. |

Q. What analytical techniques are recommended for structural characterization?

Methodological Answer:

- X-ray crystallography : Use SHELX software (SHELXL for refinement, SHELXS for structure solution) to resolve stereochemistry and confirm the isoindole-dione scaffold .

- NMR spectroscopy : Employ - and -NMR with DEPT-135 to assign methyl and piperidinyl protons. Compare experimental data with NIST-standardized reference spectra .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula via exact mass matching.

Q. How can computational tools aid in predicting physicochemical properties?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate dipole moments, HOMO-LUMO gaps, and electrostatic potential maps to predict solubility and reactivity .

- Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers for permeability studies .

- ADMET Prediction Software : Estimate pharmacokinetic parameters (e.g., LogP, CYP450 inhibition) using tools like SwissADME.

Advanced Research Questions

Q. How can polymorphic forms of this compound be identified and characterized?

Methodological Answer:

- Powder X-ray Diffraction (PXRD) : Compare experimental diffractograms with simulated patterns from single-crystal data to detect polymorphs .

- Differential Scanning Calorimetry (DSC) : Identify thermal events (e.g., melting points, glass transitions) unique to each form.

- Dynamic Vapor Sorption (DVS) : Assess hygroscopicity and stability under varying humidity.

Q. What strategies are effective in elucidating its reaction mechanisms in catalytic systems?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Replace hydrogen with deuterium at reactive sites to probe rate-determining steps .

- In-situ FTIR/Raman Spectroscopy : Monitor intermediate formation during reactions.

- Computational Reaction Path Search : Use quantum chemical software (e.g., Gaussian) to map transition states and energy barriers .

Q. How can in vitro/in vivo interactions with biological targets be systematically validated?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Measure binding affinities () to receptors like kinases or GPCRs.

- Enzyme Inhibition Assays : Apply Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition modes .

- Metabolite Profiling : Use LC-MS/MS to identify phase I/II metabolites in hepatocyte incubations.

Data Contradiction & Validation

Q. How to resolve discrepancies in biological activity data across studies?

Methodological Answer:

- Orthogonal Assays : Cross-validate IC values using fluorescence polarization (FP) and calorimetric methods (e.g., Microscale Thermophoresis) .

- Batch-to-Batch Purity Analysis : Quantify impurities (>0.1%) via HPLC-UV/ELSD to rule out synthetic variability .

- Structured Meta-Analysis : Apply statistical weighting to datasets from peer-reviewed studies to identify outliers .

Safety & Compliance

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.